docetaxel
Overview
Description
Docetaxel is a chemotherapy medication belonging to the taxane family. It is used to treat various types of cancer, including breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . This compound works by disrupting the normal function of microtubules, thereby stopping cell division . It was patented in 1986 and approved for medical use in 1995 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docetaxel is a semisynthetic analogue of paclitaxel, derived from the needles of the European yew tree (Taxus baccata). The synthesis involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and esterification . The key intermediate, 10-deacetylbaccatin III, is obtained from the natural source and then chemically modified to produce this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of 10-deacetylbaccatin III from yew tree needles, followed by its chemical modification. The process includes steps such as esterification with tert-butoxycarbonyl (Boc) protected amino acids, selective oxidation, and final deprotection to yield this compound .
Types of Reactions:
Oxidation: this compound undergoes selective oxidation during its synthesis to introduce necessary functional groups.
Esterification: The compound is esterified with Boc-protected amino acids to form key intermediates.
Substitution: Various substitution reactions are involved in modifying the intermediate compounds to achieve the final structure of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Used for selective oxidation steps.
Protecting Groups: Boc groups are commonly used to protect amino functionalities during synthesis.
Solvents: Organic solvents like dichloromethane and methanol are used in various steps of the synthesis.
Major Products Formed: The major product formed from these reactions is this compound itself, with intermediates such as 10-deacetylbaccatin III and Boc-protected derivatives being crucial for the synthesis .
Scientific Research Applications
Docetaxel has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Employed in cell biology research to study microtubule dynamics and cell division.
Medicine: Widely used in clinical research for developing new cancer therapies and understanding drug resistance mechanisms.
Industry: Utilized in the pharmaceutical industry for the production of chemotherapy drugs and in the development of novel drug delivery systems
Mechanism of Action
Docetaxel exerts its effects by binding to microtubules and stabilizing them, preventing their depolymerization. This hyper-stabilization of microtubules disrupts the normal function of the cytoskeleton, inhibiting cell division and leading to cell death . The primary molecular targets are the tubulin dimers that make up the microtubules .
Comparison with Similar Compounds
Paclitaxel: Another taxane used in cancer treatment, derived from the Pacific yew tree (Taxus brevifolia).
Cabazitaxel: A newer taxane with a similar mechanism of action but designed to overcome resistance to other taxanes.
Uniqueness of Docetaxel: this compound is unique in its higher potency compared to paclitaxel and its ability to bind to microtubules with higher affinity. It is also more effective in certain types of cancer and has a different side effect profile .
Properties
IUPAC Name |
[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861228 | |
Record name | 4-(Acetyloxy)-13-({3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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